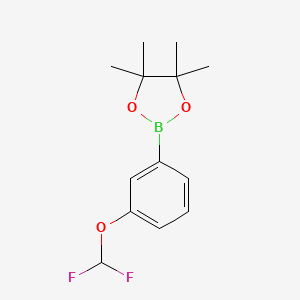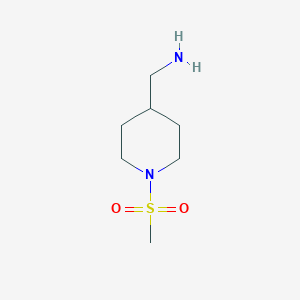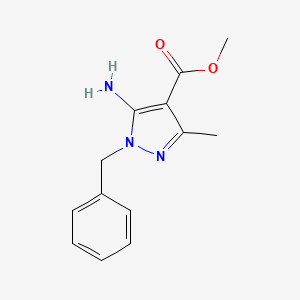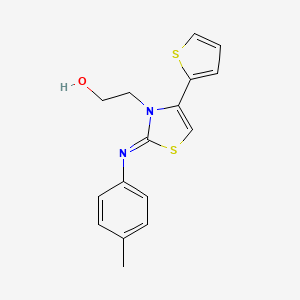
2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[3-(difluoromethoxy)phenyl]methanamine hydrochloride” has a molecular weight of 209.62 and is stored at room temperature . Another related compound, “(3-(Difluoromethoxy)phenyl)methanamine”, has a molecular weight of 173.16 and is stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “[3-(difluoromethoxy)phenyl]methanamine hydrochloride” is 1S/C8H9F2NO.ClH/c9-8(10)12-7-3-1-2-6(4-7)5-11;/h1-4,8H,5,11H2;1H . For “(3-(Difluoromethoxy)phenyl)methanamine”, the InChI code is 1S/C8H9F2NO/c9-8(10)12-7-3-1-2-6(4-7)5-11/h1-4,8H,5,11H2 .
Physical And Chemical Properties Analysis
“[3-(difluoromethoxy)phenyl]methanamine hydrochloride” is a powder stored at room temperature . “(3-(Difluoromethoxy)phenyl)methanamine” is a liquid stored in a refrigerator .
Scientific Research Applications
Precision Synthesis of Polymers
Research indicates the utility of related boronate esters in precision polymer synthesis. For example, Suzuki-Miyaura coupling polymerization techniques have been applied to synthesize poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity, demonstrating the role of catalyst-transfer mechanisms in achieving well-defined polymer structures (Yokozawa et al., 2011).
Synthesis of Silanes and Their Reactions
Silane compounds containing two triflate groups have been synthesized, showcasing reactions that might parallel or involve mechanisms similar to those with boronate esters, underlining the versatility of such structures in organometallic chemistry (Matyjaszewski & Chen, 1988).
Chain-Growth Polymerization
The chain-growth polymerization method for synthesizing polyfluorenes via Suzuki-Miyaura coupling highlights the controlled synthesis of polymers, where related boronate esters might play a crucial role in initiating polymerization processes, leading to polymers with defined end groups and molecular weights (Yokoyama et al., 2007).
Synthesis of Modified Phenylboronic Acid Derivatives
Ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives have been synthesized, indicating the potential for creating targeted molecules with specific inhibitory activity against enzymes, such as serine proteases. This research illustrates the functional diversity that can be achieved with modifications to the boronate ester framework (Spencer et al., 2002).
Applications in High-Voltage Lithium-Ion Batteries
Fluorosilane compounds with oligo(ethylene oxide) substituents have been synthesized and evaluated as electrolyte solvents for high-voltage lithium-ion batteries. This research underscores the importance of such compounds in enhancing the performance and safety of energy storage systems (Wang et al., 2016).
Safety and Hazards
“[3-(difluoromethoxy)phenyl]methanamine hydrochloride” has several hazard statements including H302, H315, H319, and H335 . It also has several precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-[3-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-5-7-10(8-9)17-11(15)16/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNRSKASAOECQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1035690-56-2 |
Source


|
| Record name | 2-[3-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2961623.png)

![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)


![4-[4-(4-Methylpiperazin-1-yl)phenyl]pyrimidin-2-amine](/img/structure/B2961633.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2961637.png)

![3-(benzyl{[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl}amino)propanenitrile](/img/structure/B2961641.png)

![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)
